Acicerone
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Overview
Description
Acicerone is a natural product that belongs to the class of sesquiterpenes. This compound has been the subject of extensive research due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acicerone involves several steps, starting from simple organic molecules. One common method includes the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes. This reaction typically requires the presence of specific enzymes or catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, particularly from Acacia farnesiana. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Acicerone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction of this compound can lead to the formation of reduced sesquiterpene derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted sesquiterpenes with potential biological activities .
Scientific Research Applications
Acicerone has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a starting material for the synthesis of various sesquiterpene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: this compound has been investigated for its potential therapeutic applications, including anti-inflammatory and hepatoprotective effects.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant aroma
Mechanism of Action
The mechanism of action of Acicerone involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation. This compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, it may interact with cellular signaling pathways to exert its anti-inflammatory effects .
Comparison with Similar Compounds
Farnesol: A sesquiterpene alcohol with similar biological activities.
Nerolidol: Another sesquiterpene with antimicrobial and antioxidant properties.
Bisabolol: Known for its anti-inflammatory and skin-soothing effects.
Uniqueness: Acicerone stands out due to its unique combination of biological activities and its presence in specific plant species like Acacia farnesiana. Its potential therapeutic applications, particularly in the field of hepatoprotection and anti-inflammatory effects, make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-hydroxy-7-methoxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-20-15-6-14-10(5-12(15)18)17(19)11(7-21-14)9-2-3-13-16(4-9)23-8-22-13/h2-7,18H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFSLLANSCHECV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.